2-Boc-2-Azabicyclo[2.2.1]hept-5-ene is a bicyclic compound that belongs to the class of azabicyclic structures, which are characterized by the presence of nitrogen atoms in their ring systems. This compound is particularly notable for its applications in medicinal chemistry and organic synthesis, primarily due to its structural similarity to various biologically active molecules, including nicotine and its analogs. The "Boc" in its name refers to the tert-butyloxycarbonyl group, a common protecting group used in organic synthesis to temporarily mask functional groups.
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene is classified under:
The synthesis of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene can be achieved through several methodologies:
The synthesis often involves intermediate steps that include protection and deprotection strategies, ensuring that reactive sites are selectively modified without affecting other parts of the molecule.
The molecular structure of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene consists of a bicyclic framework with a nitrogen atom incorporated into one of the rings. The tert-butyloxycarbonyl group is attached to the nitrogen atom, enhancing its stability and solubility.
Property | Value |
---|---|
Molecular Formula | C11H17NO2 |
Molecular Weight | 195.262 g/mol |
InChI Key | ZATXHTCUZAWODK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CC1C=C2 |
The reactivity of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene includes:
The reactions typically require specific conditions such as temperature control and the presence of suitable solvents or catalysts to achieve optimal yields.
The mechanism by which 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene exerts biological effects often involves interaction with nicotinic acetylcholine receptors (nAChRs). The structural similarity to nicotine allows it to act as a ligand, influencing receptor activity.
Research indicates that modifications at various positions on the bicyclic structure can enhance selectivity and potency towards specific nAChR subtypes, making this compound a target for drug design aimed at neurological disorders.
The primary applications of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2